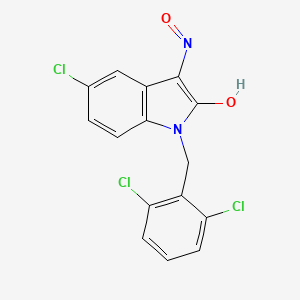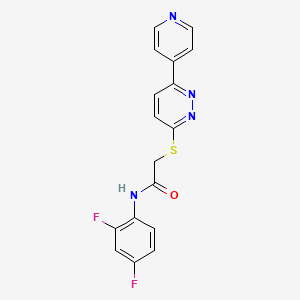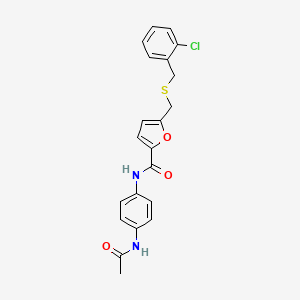![molecular formula C24H20FN5O3 B2576636 6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 887882-76-0](/img/structure/B2576636.png)
6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione” is a synthetic cannabinoid . Synthetic cannabinoids are a group of substances that interact with the same receptors in the brain as THC, the active ingredient in cannabis .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a solution of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol was heated under reflux for 16 hours . The mixture was then concentrated under reduced pressure .Molecular Structure Analysis
The molecular formula of the compound is C20H26F2N4O2 . The structure includes a 3-(4-fluorophenyl)-1H-pyrazole group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 392.4428 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Bioactive Compounds
Researchers have synthesized novel bioactive compounds bearing structural similarities, focusing on their antitumor, antiproliferative, and antimicrobial activities. For instance, Maftei et al. (2013) synthesized 1,2,4-oxadiazole natural product analogs, evaluating their antitumor activity toward a panel of 11 cell lines, highlighting the potential of these compounds in cancer therapy (Maftei et al., 2013).
Exploring Novel Fluorophores
The development of new Y-shaped fluorophores with an imidazole core for potential applications in bioimaging and sensors has been a focus area. Ozturk et al. (2012) synthesized imidazole derivatives exhibiting excellent photostabilities, with intense emission maxima in the range of 440–630 nm, suggesting their use in optical applications (Ozturk et al., 2012).
Investigating Imidazole Derivatives
The study of imidazole derivatives includes their synthesis, characterization, and reaction mechanisms. For example, Klásek et al. (2010) investigated the reactions of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel compounds with potential biological activities (Klásek et al., 2010).
Photophysical Behavior Studies
Research on the photophysical behavior of unsymmetrical organoboron complexes containing imidazolidine moieties indicates strong absorptions and emissions, with quantum yields up to 91.7% in CH3CN. These findings suggest applications in materials science and photonic devices (Garre et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O3/c1-14(15(2)31)29-22(32)20-21(27(3)24(29)33)26-23-28(20)13-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZHCYYBFXQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)
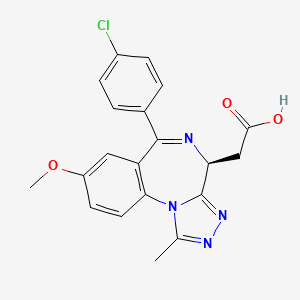
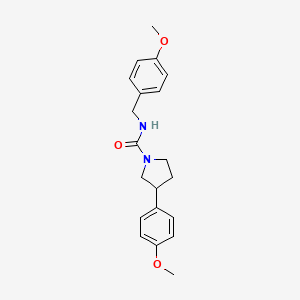
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)

![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)

